Cas no 13295-94-8 (4-(2-phenylethynyl)pyridine)
4-(2-phenylethynyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(phenylethynyl)pyridine
- 4-(2-phenylethynyl)pyridine
- 1-(4-pyridyl)-2-phenylethyne
- 1-phenyl-2-(4-pyridyl)acetylene
- 4-(1-phenylethynyl)pyridine
- 4-(2'-phenylethynyl)pyridine
- 4-(phenylethynyl)pyridyl
- AC1L6ZVB
- CTK0H6291
- KB-71690
- NSC525252
- SureCN2925968
- Phenyl(4-pyridyl)acetylene
- NSC 525252
-
Computed Properties
- Exact Mass: 179.07357
- Monoisotopic Mass: 179.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 102-104 ºC
- Boiling Point: 324.2°C at 760 mmHg
- Flash Point: 140.2°C
- Refractive Index: 1.626
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
- PSA: 12.89
- LogP: 2.48140
4-(2-phenylethynyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635682-1g |
4-(Phenylethynyl)pyridine |
13295-94-8 | 98% | 1g |
¥7425.00 | 2024-08-09 | |
| Life Chemicals | F2167-5300-0.25g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 0.25g |
$541.0 | 2023-09-06 | |
| Life Chemicals | F2167-5300-0.5g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 0.5g |
$570.0 | 2023-09-06 | |
| Life Chemicals | F2167-5300-1g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 1g |
$601.0 | 2023-09-06 | |
| Life Chemicals | F2167-5300-2.5g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 2.5g |
$1202.0 | 2023-09-06 | |
| Life Chemicals | F2167-5300-5g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 5g |
$1803.0 | 2023-09-06 | |
| Life Chemicals | F2167-5300-10g |
4-(2-phenylethynyl)pyridine |
13295-94-8 | 95%+ | 10g |
$2524.0 | 2023-09-06 |
4-(2-phenylethynyl)pyridine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-(2-phenylethynyl)pyridine
4-(2-Phenylethynyl)pyridine (CAS No. 13295-94-8): An Overview of Its Properties, Applications, and Recent Research Advances
4-(2-Phenylethynyl)pyridine (CAS No. 13295-94-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as 4-(2-phenylethynyl)pyridine or 4-PEP, is characterized by its unique molecular structure, which combines a pyridine ring with a phenylethynyl substituent. This combination endows the molecule with a range of interesting properties that make it valuable for various applications.
The molecular formula of 4-(2-phenylethynyl)pyridine is C11H8N, and its molecular weight is approximately 156.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 100-102°C, and it exhibits good thermal stability under typical laboratory conditions.
One of the key features of 4-(2-phenylethynyl)pyridine is its ability to form stable complexes with various metal ions. This property has been extensively studied in the context of coordination chemistry and supramolecular assemblies. For instance, recent research has shown that 4-(2-phenylethynyl)pyridine can coordinate with transition metals such as palladium and platinum to form highly stable and functional complexes. These complexes have potential applications in catalysis, particularly in cross-coupling reactions and other synthetic transformations.
In the realm of materials science, 4-(2-phenylethynyl)pyridine has been explored for its use in the development of organic electronic materials. The compound's conjugated structure and strong electron-withdrawing properties make it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Recent studies have demonstrated that 4-(2-phenylethynyl)pyridine can be used as a building block for constructing highly efficient OLEDs with improved stability and performance.
In the pharmaceutical industry, 4-(2-phenylethynyl)pyridine has shown promise as a lead compound for the development of new drugs. Its ability to modulate various biological targets has been investigated in several studies. For example, research has indicated that derivatives of 4-(2-phenylethynyl)pyridine can exhibit potent anti-inflammatory and anti-cancer activities. One study published in the *Journal of Medicinal Chemistry* reported that a series of 4-(2-phenylethynyl)pyridine derivatives showed significant inhibition of cancer cell growth in vitro, making them potential candidates for further drug development.
The synthesis of 4-(2-phenylethynyl)pyvidine can be achieved through several well-established methods. One common approach involves the coupling reaction between 4-bromopyridine and phenylacetylene using palladium catalysts. This method provides high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and improving overall efficiency.
Despite its numerous applications, the use of 4-(2-phenylethynyl)pyridine also comes with some considerations. For instance, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper safety protocols should be followed during synthesis and handling to ensure safe laboratory practices.
In conclusion, 4-(2-phenylethynyl)pyridine (CAS No. 13295-94-8) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique molecular structure and versatile properties make it an important molecule for ongoing scientific investigations and technological innovations. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its significance in these fields.
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